molecular formula C13H11NO3S B2681531 1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone CAS No. 13134-60-6

1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone

Cat. No. B2681531
CAS RN: 13134-60-6
M. Wt: 261.3
InChI Key: LLBVHNUDZBQSHD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, also known as DPSE, is a compound that has been studied extensively for its potential use in scientific research. DPSE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Luminescent Materials : A study presented a one-pot synthesis method for creating 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show significant Stokes' shift and quantum yields, indicating their potential use in creating low-cost luminescent materials (Volpi et al., 2017).

  • Catalytic Applications : Sulfonated Schiff base copper(II) complexes have been synthesized, showcasing efficient and selective catalysis in alcohol oxidation. This implies potential applications in green chemistry and industrial processes (Hazra et al., 2015).

Medicinal Chemistry and Biological Applications

  • Antitumor Agents : Thienopyridine and benzofuran derivatives, with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, have been identified as potent antitumor agents, suggesting potential applications in cancer therapy (Hayakawa et al., 2004).

  • Antibacterial and Anti-inflammatory Properties : Novel pyrazoline derivatives have shown promising antibacterial and anti-inflammatory activities, hinting at the potential therapeutic applications of structurally related compounds (Ravula et al., 2016).

  • Aldose Reductase Inhibition : Research on bioisosteres of aldose reductase inhibitors has identified compounds with significant in vitro inhibitory activity, suggesting a pathway for the development of treatments for complications related to diabetes mellitus (Nicolaou et al., 2004).

Analytical and Theoretical Studies

  • Molecular Structure and Electronic Properties : Theoretical investigations and experimental studies on pyridylindolizine derivatives emphasize the impact of molecular structure on spectroscopic properties, aiding in the design of new materials with desired optical characteristics (Cojocaru et al., 2013).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-5-4-9(7-11(10)16)12(17)8-18-13-3-1-2-6-14-13/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBVHNUDZBQSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone

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